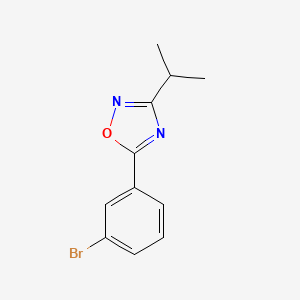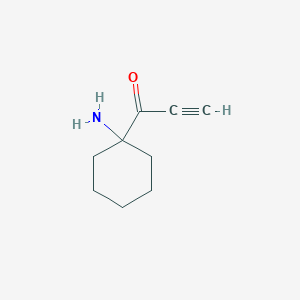
1-(1-Aminocyclohexyl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It features a cyclohexyl ring substituted with an amino group and a prop-2-yn-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the prop-2-yn-1-one moiety can participate in various chemical reactions. These interactions can affect enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Prop-2-yn-1-amine: Shares the prop-2-yn-1-one moiety but lacks the cyclohexyl ring.
Prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amino group
Uniqueness: 1-(1-Aminocyclohexyl)prop-2-yn-1-one is unique due to the presence of both the cyclohexyl ring and the prop-2-yn-1-one moiety.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(1-aminocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)9(10)6-4-3-5-7-9/h1H,3-7,10H2 |
Clave InChI |
IFDVMCXIBATTIR-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)C1(CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
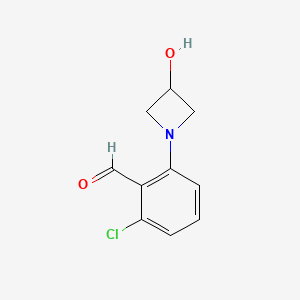
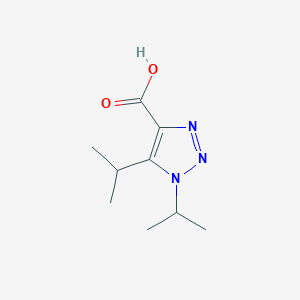
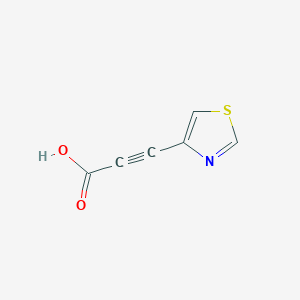
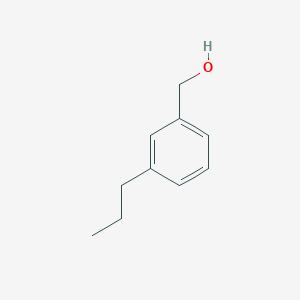
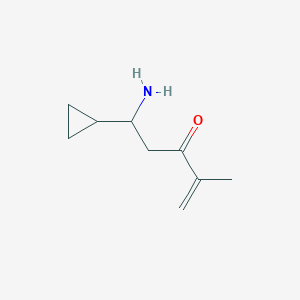
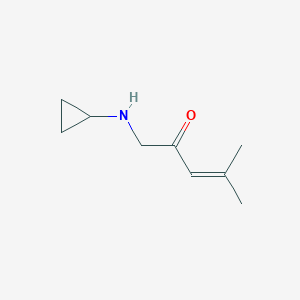
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)

